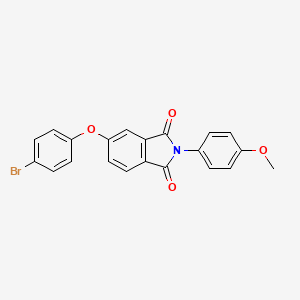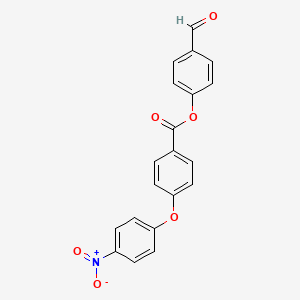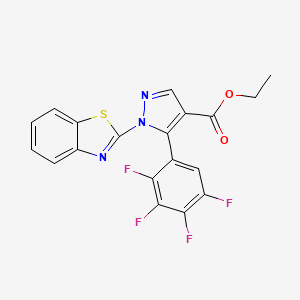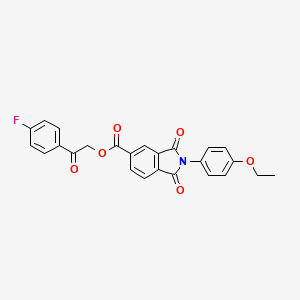
5-(4-Bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione
Übersicht
Beschreibung
5-(4-Bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromophenoxy group and a methoxyphenyl group attached to the isoindole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of Bromophenoxy Group: The bromophenoxy group can be introduced via a nucleophilic substitution reaction using 4-bromophenol and a suitable leaving group on the isoindole core.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction using 4-methoxyphenol.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods may vary depending on the scale and desired application.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the bromophenoxy group, potentially leading to the formation of phenol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: Isoindole derivatives are known to exhibit catalytic properties in certain chemical reactions.
Biology:
Biological Activity: Isoindole derivatives have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine:
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Isoindole derivatives can be used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
Vergleich Mit ähnlichen Verbindungen
5-(4-Chlorophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione: Similar structure with a chlorine atom instead of bromine.
5-(4-Fluorophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione: Similar structure with a fluorine atom instead of bromine.
5-(4-Methylphenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione: Similar structure with a methyl group instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in 5-(4-Bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione may confer unique reactivity and biological activity compared to its analogs with different substituents.
Electronic Effects: The bromine atom can influence the electronic properties of the compound, affecting its interactions with molecular targets.
Eigenschaften
IUPAC Name |
5-(4-bromophenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c1-26-15-8-4-14(5-9-15)23-20(24)18-11-10-17(12-19(18)21(23)25)27-16-6-2-13(22)3-7-16/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMUGAIUCJZYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbenzamide](/img/structure/B3701138.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B3701153.png)
![2,4-dichloro-N-{3-[(3,5-dimethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3701159.png)
![4-acetylphenyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B3701166.png)



![2-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B3701190.png)
![(2Z)-2-{2-[(3-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3701195.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3701200.png)
![1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3701206.png)

![4-[4-(4-ethoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3701227.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3701237.png)
